molecular formula C13H24N2O2 B578697 tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289387-44-5

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B578697
M. Wt: 240.347
InChI Key: SQRRQAVVRXZUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1289387-44-5 . It has a molecular weight of 240.35 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial components of many natural products and therapeutically relevant compounds. The process offers a general approach to access these structures, underscoring the importance of tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in the synthesis of N-heterocyclic compounds with potential pharmacological applications (Philip et al., 2020).

Environmental Occurrence and Fate of SPAs

Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl structures like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and prolong shelf life. Studies have shown the detection of SPAs in different environmental matrices, indicating their widespread dispersion due to their use in industrial applications. The investigation into the environmental occurrence, human exposure, and toxicity of these SPAs has led to recommendations for future research directions, highlighting the need for developing novel SPAs with low toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutically significant compound, demonstrates the application of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in pharmaceutical manufacturing. Different synthetic routes have been analyzed to find suitable industrial production methods. The study highlights a synthetic approach that involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield vandetanib, showing a preference for methods that offer higher yields and commercial value in manufacturing scale (Mi, 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold is valued for efficiently exploring the pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules, and enhancing three-dimensional coverage. The review of bioactive molecules featuring the pyrrolidine ring, including its derivatives like pyrrolizines and pyrrolidine-2,5-diones, underscores the versatility of tert-butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate in drug discovery processes. The synthesis and functionalization of pyrrolidine rings, including proline derivatives, are discussed, highlighting the impact of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRQAVVRXZUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693565
Record name tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

CAS RN

1289387-44-5
Record name tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.